![molecular formula C14H18N2O2 B7593283 N-(2-methoxyethyl)spiro[2H-indole-3,1'-cyclopropane]-1-carboxamide](/img/structure/B7593283.png)
N-(2-methoxyethyl)spiro[2H-indole-3,1'-cyclopropane]-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)spiro[2H-indole-3,1'-cyclopropane]-1-carboxamide, also known as MESI, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MESI belongs to the class of spiroindoline compounds that are known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyethyl)spiro[2H-indole-3,1'-cyclopropane]-1-carboxamide is not fully understood, but studies suggest that it acts by inhibiting the activity of certain enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, which may contribute to its anticancer activity. Additionally, this compound has been shown to inhibit the activity of HIV integrase, an enzyme required for viral replication, which may contribute to its antiviral activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. Studies have also shown that this compound can induce cell cycle arrest and inhibit angiogenesis, which may contribute to its anticancer activity. Additionally, this compound has been shown to modulate the expression of certain cytokines and chemokines, which may contribute to its immunomodulatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyethyl)spiro[2H-indole-3,1'-cyclopropane]-1-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, including its low water solubility and potential toxicity at high concentrations. Researchers must take precautions when handling this compound and ensure that appropriate safety measures are in place.
Direcciones Futuras
There are several future directions for research on N-(2-methoxyethyl)spiro[2H-indole-3,1'-cyclopropane]-1-carboxamide, including the optimization of its synthesis method, the investigation of its potential applications in other fields, such as material science and catalysis, and the development of analogs with improved potency and selectivity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects in vivo. Overall, this compound has significant potential for the development of novel therapeutics and materials, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of N-(2-methoxyethyl)spiro[2H-indole-3,1'-cyclopropane]-1-carboxamide involves a multistep process that includes the reaction of 2-methoxyethylamine with 3-bromoaniline, followed by the cyclization of the resulting intermediate with cyclopropane carboxylic acid. The final product is obtained after the reaction of the intermediate with isobutyl chloroformate. The synthesis of this compound has been optimized and modified by various research groups to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)spiro[2H-indole-3,1'-cyclopropane]-1-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The compound has shown promising results in preclinical studies as an anticancer agent, with the ability to induce apoptosis in cancer cells and inhibit tumor growth. This compound has also been investigated for its antiviral and antibacterial activities, with studies showing its effectiveness against HIV, herpes simplex virus, and methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
IUPAC Name |
N-(2-methoxyethyl)spiro[2H-indole-3,1'-cyclopropane]-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-18-9-8-15-13(17)16-10-14(6-7-14)11-4-2-3-5-12(11)16/h2-5H,6-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDROFYJSVSCBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CC2(CC2)C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide](/img/structure/B7593200.png)
![2-(cyclohexen-1-yl)-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylacetamide](/img/structure/B7593208.png)
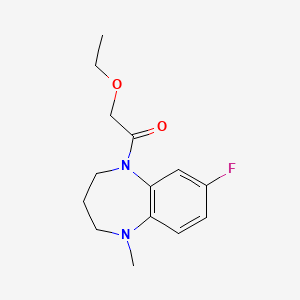
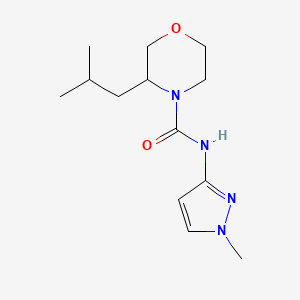
![N-(2-chloro-4-methylphenyl)-2-[(2-oxopyrrolidin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B7593224.png)
![1-[1-(2,5-difluorophenyl)propyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B7593229.png)
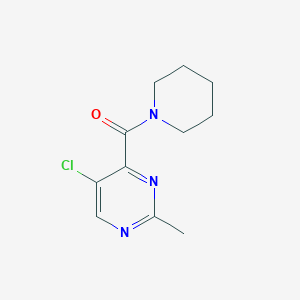
![2,4-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7593232.png)
![1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-[(2-ethylphenyl)methyl]urea](/img/structure/B7593235.png)
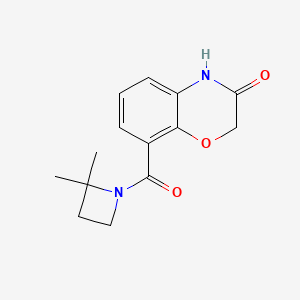
![3-[[(1-ethyl-2-methylpiperidin-4-yl)-methylamino]methyl]-1H-quinolin-2-one](/img/structure/B7593278.png)
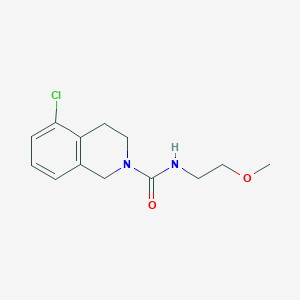
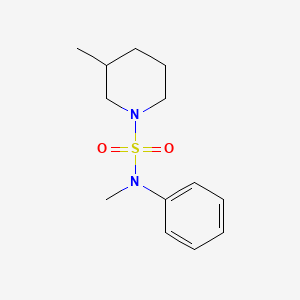
![1H-benzimidazol-2-yl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7593303.png)